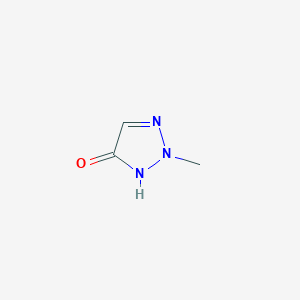![molecular formula C12H15ClF3NO B3406197 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 2549033-85-2](/img/structure/B3406197.png)
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound that is used in scientific research applications. This compound has gained significant attention due to its unique properties and potential for use in various fields of research.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in various neurological processes, including learning and memory. This compound has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride can have various biochemical and physiological effects. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been found to enhance the activity of the prefrontal cortex, which is involved in various cognitive processes, including attention, working memory, and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, this compound has been found to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers with limited funding to obtain.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used in the development of new drugs for the treatment of depression and anxiety. Furthermore, future studies could focus on identifying the precise mechanism of action of this compound and its potential for use in other fields of research, such as cancer biology and immunology.
Conclusion
In conclusion, 2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride is a promising compound that has potential for use in various scientific research applications. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects. Although there are limitations to its use, the future directions for the use of this compound in scientific research are promising.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride has been used in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. This compound has been found to have potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been used in the development of new drugs for the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h4-7,11,16H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGPHAJNVFERAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B3406169.png)




![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)
![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)